molecular formula C28H30F2N2O.2HCl B1662549 GBR-12879 dihydrochloride CAS No. 67469-45-8

GBR-12879 dihydrochloride

Cat. No. B1662549
CAS RN: 67469-45-8
M. Wt: 521.5 g/mol
InChI Key: ZBSZWEYIIGLGSX-RDRKJGRWSA-N
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Description

GBR-12879 dihydrochloride is a potent inhibitor of dopamine uptake . It is a versatile material widely used in scientific research. Its applications range from studying neurotransmitters to developing new treatments for neurological disorders.


Molecular Structure Analysis

The molecular formula of GBR-12879 dihydrochloride is C28H32Cl2F2N2O . The average mass is 521.469 Da and the monoisotopic mass is 520.185974 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of GBR-12879 dihydrochloride include a molecular formula of C28H32Cl2F2N2O, an average mass of 521.469 Da, and a monoisotopic mass of 520.185974 Da .

Scientific Research Applications

Guided Bone Regeneration

GBR-12879 dihydrochloride is relevant in guided bone regeneration (GBR). This process allows osteogenic cell populations from the parent bone to inhabit osseous wounds, promoting the regeneration of cranio-maxillo-facial defects, neo-osteogenesis, and the reconstruction of atrophic alveolar ridges. Future research should investigate the molecular mechanisms underlying the wound healing process following GBR application and evaluate the impact of systemic conditions on the GBR healing process (Retzepi & Donos, 2010).

Electrochemical Sensing

GBR-12879 dihydrochloride has been used in the development of an electrochemical sensor for detecting hydrogen peroxide. Brominated graphene (GBR) was used to fabricate a low-cost sensor with excellent response towards hydrogen peroxide. This technology could be beneficial in various applications where hydrogen peroxide detection is crucial (Singh et al., 2017).

Neurochemical Profiling

In neurochemical research, GBR-12879 dihydrochloride has been studied for its inhibitory effect on synaptosomal dopamine uptake. It is a highly selective inhibitor, which makes it an interesting experimental tool for understanding dopamine-related neuronal systems (Andersen, 1989).

Environmental Research

Research involving GBR-12879 dihydrochloride extends to environmental studies. For instance, its related compounds have been studied in the context of herbicide persistence in seawater, which helps in understanding the impact of agricultural practices on marine ecosystems (Mercurio et al., 2015).

Biomedical Applications

GBR-12879 dihydrochloride and its related compounds have been investigated for their potential in biomedical applications, such as in the treatment of glioblastoma. Research suggests that certain derivatives of GBR-12879 can enhance the chemosensitivity of glioblastoma cells to temozolomide, a standard treatment for this type of brain tumor (Zhao et al., 2020).

properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H/b7-4+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZWEYIIGLGSX-RDRKJGRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045878
Record name 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GBR-12879 dihydrochloride

CAS RN

67469-45-8
Record name GBR-12879 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GBR-12879 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7C81J7OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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